Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate
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Overview
Description
This compound features a thiophene ring substituted with multiple functional groups, including a carbamoyl group, a fluorobenzamido group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as halogenation, amide formation, and esterification. Key reagents used in these steps include halogenating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the nitro group produces an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate
- 5-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylic acid
- 5-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and material science research.
Properties
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF4N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)12-5-4-6-14(25)9-12)20(32)29-16-10-13(23(26,27)28)7-8-15(16)24/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBKZFIYHWGCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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